N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
Description
N1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a heterocyclic oxalamide derivative characterized by a central oxalamide backbone flanked by a 3,5-dimethylpyrazole moiety and a thiophen-3-yl group. This structure combines aromatic and heterocyclic components, which are often leveraged in medicinal chemistry to modulate pharmacokinetic properties and target binding.
Properties
IUPAC Name |
N'-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-8-5-9(2)17(16-8)11(10-3-4-20-7-10)6-15-13(19)12(14)18/h3-5,7,11H,6H2,1-2H3,(H2,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECZGSRTHMZRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)N)C2=CSC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine derivatives.
Introduction of the thiophene ring: This step might involve coupling reactions such as Suzuki or Stille coupling to attach the thiophene ring to the pyrazole moiety.
Formation of the oxalamide group: This can be done by reacting the intermediate with oxalyl chloride followed by amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The pyrazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analog: N1-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (Compound 11)
Structural Features :
- Oxalamide backbone : Shared with the target compound.
- Substituents : A 5-methylpyrazole and a 2,3-dichlorophenyl-piperazine group.
- Key differences : The target compound replaces the dichlorophenyl-piperazine with a thiophen-3-yl group and substitutes the 5-methylpyrazole with a 3,5-dimethylpyrazole.
Pharmacological Implications :
- Piperazine vs.
Broader Context: 5-Fluorouracil (5-FU) Prodrugs
While structurally distinct, 5-FU prodrugs (e.g., short peptide-conjugated 5-FU derivatives) share a rationale with oxalamide compounds: modifying parent drugs to improve bioavailability or reduce toxicity. For example, amino acid or peptide modifications in 5-FU prodrugs mitigate gastrointestinal toxicity while retaining antitumor activity . The target oxalamide derivative’s pyrazole-thiophene system may similarly optimize drug-like properties compared to simpler oxalamides.
Comparative Data Table
Structure-Activity Relationship (SAR) Insights
- Pyrazole Substitution : 3,5-Dimethylpyrazole (target) vs. 5-methylpyrazole (Compound 11):
- Aromatic vs. Heterocyclic Groups: Thiophene (target) offers lower toxicity and improved metabolic profiles compared to dichlorophenyl (Compound 11), which may carry genotoxic risks due to halogenation.
Biological Activity
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 373.43 g/mol. The compound incorporates a pyrazole ring , a thiophene moiety , and an oxalamide functional group , which contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone.
- Formation of the Thiophene Ring : The thiophene ring can be synthesized via the Paal-Knorr synthesis method.
- Linking the Rings : The pyrazole and thiophene rings are linked through an ethyl chain via an alkylation reaction.
- Formation of the Oxalamide Group : The final step involves reacting the intermediate with oxalyl chloride to form the oxalamide group.
This multi-step synthesis allows for high-purity product yields when optimized correctly.
Biological Activity Overview
Research indicates that compounds containing pyrazole and thiophene rings exhibit a range of biological activities, including:
- Anti-inflammatory Effects : Several studies have demonstrated that derivatives of pyrazole possess significant anti-inflammatory properties. For example, compounds similar to this compound have shown effectiveness in inhibiting COX enzymes, which are crucial in inflammation pathways .
- Neuroprotective Effects : Preliminary investigations suggest that this compound may exhibit neuroprotective properties attributed to its potential antioxidant effects. It has been screened against various enzymes and receptors to identify its inhibitory or agonistic effects on target proteins involved in neuroprotection .
Anti-inflammatory Activity
A study by Abdellatif et al. focused on a series of substituted pyrazole derivatives, revealing that certain compounds exhibited potent COX-2 inhibition, with some showing an effectiveness greater than that of standard drugs like celecoxib .
Neuroprotective Potential
Research has highlighted the potential of this compound in modulating ion channels such as TRPM8, which plays a role in thermosensation and pain pathways. This suggests possible therapeutic applications in pain management .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
